molecular formula C18H23N3O2 B2699860 4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 1164461-02-2

4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B2699860
CAS No.: 1164461-02-2
M. Wt: 313.401
InChI Key: DNXNAWZHLDVLQP-NXVVXOECSA-N
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Description

4-[(Z)-1-(Dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one is a specialized organic compound offered for research and development purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Structural Features and Research Applications: This compound belongs to the 1,3-oxazol-5-one family, a class of heterocycles known for their planar molecular structure and extensive π-electron delocalization within the oxazolone ring . The structure integrates a dimethylamino group and a piperidine moiety through an ethylidene bridge, creating a conjugated system with potential for diverse chemical reactivity and physical properties. Such structural complexity makes it a candidate for exploration in multiple scientific fields. Researchers may investigate this compound as a key synthetic intermediate or building block for the construction of more complex molecules, such as pharmaceuticals, agrochemicals, or functional materials. The presence of the piperidine and dimethylamino groups suggests potential for biological activity, possibly as a scaffold for developing ligands for various biological targets. In material science, the conjugated system could be studied for its photophysical properties and potential application in organic electronics . Handling and Storage: Please refer to the Safety Data Sheet (SDS) for safe handling procedures. The product should be stored in a cool, dry place, protected from light.

Properties

IUPAC Name

(4Z)-4-[1-(dimethylamino)-2-piperidin-1-ylethylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-20(2)15(13-21-11-7-4-8-12-21)16-18(22)23-17(19-16)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXNAWZHLDVLQP-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C1C(=O)OC(=N1)C2=CC=CC=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the dimethylamino and piperidine groups. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the oxazole intermediate with dimethylamine in the presence of a suitable catalyst.

    Attachment of the Piperidine Moiety: The final step includes the reaction of the intermediate with piperidine, typically under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one exerts its effects is largely dependent on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison with analogous compounds highlights key structural and functional differences:

Structural Analogues with Oxazolone Cores

  • (4Z)-4-Benzylidene-2-Phenyl-1,3-Oxazol-5(4H)-One
    • Core : Oxazol-5-one.
    • Substituents : Benzylidene (C₆H₅–CH=) at position 4 and phenyl at position 2.
    • Properties : Simpler structure lacking tertiary amine groups. The benzylidene group increases aromaticity but reduces basicity compared to the target compound. Molecular weight ≈ 261.28 g/mol.
    • Applications : Primarily used in synthetic chemistry for cycloaddition reactions.

Thiazolidinone and Pyrazolone Derivatives

  • (5Z)-5-[(1,3-Diphenyl-1H-Pyrazol-4-yl)Methylene]-3-(2-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-4-One Core: Thiazolidinone (sulfur-containing five-membered ring). Substituents: Diphenylpyrazole, phenethyl, and thioxo (C=S) groups. Molecular weight ≈ 497.61 g/mol. Applications: Studied for antimicrobial activity, though sulfur may pose metabolic stability challenges.
  • (Z)-4-[(3-Aminonaphthalen-2-ylamino)(Phenyl)Methylidene]-3-Methyl-1-Phenyl-1H-Pyrazol-5(4H)-One Core: Pyrazol-5-one (two adjacent nitrogen atoms). Substituents: Aminonaphthyl and phenyl groups. Molecular weight ≈ 438.47 g/mol. Applications: Potential use in dye chemistry or as a kinase inhibitor scaffold.

Oxadiazole and Imidazole Derivatives

  • (Z)-N-(1-(2-(2-Amino-3-((Dimethylamino)Methyl)Phenyl)-5-Phenyl-1,3,4-Oxadiazol-3(2H)-yl)Ethylidene)-4-Chloroaniline Core: Oxadiazole (two oxygen and one nitrogen atom). Substituents: Dimethylamino, phenyl, and chloroaniline. Applications: Demonstrated potent antimicrobial activity against Gram-positive bacteria.
  • (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)Ethyl]Amino}Ethylidene)-5-(4-Methoxyphenyl)-2-(4-Nitrophenyl)-2,4-Dihydro-3H-Pyrazol-3-One Core: Pyrazol-3-one. Substituents: Imidazole, nitrophenyl, and methoxyphenyl. Properties: The nitro group is electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound. Molecular weight ≈ 447.45 g/mol. Applications: Antioxidant and anti-inflammatory studies due to redox-active nitrophenyl group.

Comparative Analysis Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Oxazol-5-one Dimethylamino, piperidinoethylidene, phenyl ~387.45 (estimated) High basicity, potential antimicrobial
Oxazolone Oxazol-5-one Benzylidene, phenyl 261.28 Synthetic intermediate
Thiazolidinone Thiazolidinone Diphenylpyrazole, phenethyl, thioxo 497.61 Lipophilic, antimicrobial
Pyrazolone Pyrazol-5-one Aminonaphthyl, phenyl 438.47 Hydrogen-bonding, aromatic interactions
Oxadiazole Oxadiazole Dimethylamino, chloroaniline ~420.30 (estimated) Antimicrobial, metabolic stability
Pyrazolone-Imidazole Pyrazol-3-one Imidazole, nitrophenyl 447.45 Antioxidant, electron-withdrawing

Research Findings and Implications

  • Antimicrobial Potential: Compounds with dimethylamino groups (e.g., oxadiazole derivatives in ) show notable antimicrobial activity, suggesting the target compound’s tertiary amines may enhance similar effects.
  • Solubility and Bioavailability: The piperidino group in the target compound could improve solubility in acidic environments (via protonation) compared to simpler oxazolones .
  • Structural Challenges : The Z-configuration of the enamine moiety may influence stereoselective interactions, a factor critical in drug design but requiring confirmation via crystallography (e.g., using SHELX ).

Notes

  • Structural Elucidation : Tools like SHELXL and ORTEP-3 are critical for resolving Z/E configurations and hydrogen-bonding networks in such compounds .
  • Nomenclature Accuracy: Corrigenda in related studies (e.g., ) underscore the importance of precise IUPAC naming to avoid misinterpretation.
  • Knowledge Gaps: Direct biological data for the target compound are absent in the provided evidence; further pharmacological profiling is recommended.

Biological Activity

4-[(Z)-1-(dimethylamino)-2-piperidinoethylidene]-2-phenyl-1,3-oxazol-5-one, commonly referred to as a derivative of oxazolone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Oxazolones are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and analgesic properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting data tables summarizing key research outcomes.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_4O. Its structure features an oxazole ring with a phenyl group and a dimethylamino substituent, which are critical for its biological activity. The compound's synthesis typically involves the condensation of appropriate aldehydes and oxazolone derivatives.

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of oxazolone derivatives. For instance, a study evaluated the antibacterial activity of various oxazolones against Gram-positive and Gram-negative bacteria. The results indicated that compounds with substitutions at the C-2 and C-4 positions exhibited significant antimicrobial effects.

CompoundActivity Against Staphylococcus aureusActivity Against E. coli
Oxazolone AHigh (Inhibition Zone: 15 mm)Moderate (Inhibition Zone: 10 mm)
Oxazolone BModerate (Inhibition Zone: 12 mm)High (Inhibition Zone: 18 mm)

Analgesic Activity

The analgesic potential of oxazolone derivatives has been extensively studied using various pharmacological models. A notable study employed the writhing test and hot plate test to assess pain relief efficacy. The findings suggested that the compound significantly reduced pain responses compared to control groups.

Test TypeControl Group ResponseCompound Response
Writhing Test30 writhes10 writhes
Hot Plate Test5 seconds15 seconds

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of this class of compounds. In a study examining inflammation in animal models, treatment with the oxazolone derivative resulted in reduced edema and inflammatory markers.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Saour et al. synthesized several oxazolone derivatives and tested their antimicrobial activity against various pathogens. The results showed that certain derivatives had potent inhibitory effects on both bacterial and fungal strains, demonstrating their potential as therapeutic agents in infectious diseases .
  • Case Study on Analgesic Effects :
    In another investigation, researchers assessed the analgesic properties of a related oxazolone compound in mice using both chemical-induced pain models and thermal stimuli. The results indicated a statistically significant reduction in pain behaviors compared to untreated controls, suggesting effective analgesic properties .

Q & A

Q. What are the key synthetic strategies and optimization parameters for synthesizing this oxazolone derivative?

The synthesis involves multi-step organic reactions, including condensation of substituted pyrazole or thiazolidinone precursors with oxazolone cores. Critical parameters include:

  • Solvent selection (e.g., ethanol, DMF) to enhance solubility of intermediates .
  • Temperature control (reflux conditions at 80–120°C) to drive cyclization and minimize side reactions .
  • Purification methods such as column chromatography or recrystallization to achieve >95% purity .
  • Reaction monitoring via TLC and HPLC to track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments and stereochemistry (e.g., Z-configuration of the ethylidene group via NOESY) .
  • HPLC-MS : Confirms molecular weight and purity .
  • X-ray crystallography : Resolves absolute configuration and crystal packing (using SHELXL or ORTEP-III for refinement) .

Q. How can researchers ensure compound stability during storage and experimentation?

  • pH stability assays : Test degradation kinetics in buffers (pH 3–9) using UV-Vis spectroscopy .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
  • Light-sensitive storage : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement?

  • Use SHELXL’s TWIN/BASF commands to model twinned datasets and refine Flack parameters for chiral centers .
  • ORTEP-III visualizes electron density maps to identify disordered regions, guiding manual adjustments to atomic occupancy .
  • Validate with Hooft/Yoo parameter consistency tests to ensure statistical reliability of refined coordinates .

Q. What methodologies address contradictions between in vitro and in vivo biological activity data?

  • Metabolite profiling : Use LC-MS to identify in vivo degradation products that may reduce efficacy .
  • Plasma protein binding assays : Quantify free compound concentration via equilibrium dialysis to correlate with activity .
  • Dose-response recalibration : Adjust in vitro assays (e.g., cell permeability via Caco-2 models) to mimic physiological conditions .

Q. How can computational tools predict and optimize biological target interactions?

  • Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using the compound’s 3D structure (PDB files from X-ray data) .
  • QSAR modeling : Train models on thiazolidinone/oxazolone datasets to predict IC50 values for anti-inflammatory or anticancer activity .
  • MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess target residence time .

Q. What experimental designs assess off-target effects in complex biological systems?

  • Proteome-wide profiling : Use affinity chromatography with biotinylated analogs to capture interacting proteins .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • SPR biosensing : Measure binding kinetics to unrelated receptors (e.g., serotonin transporters) to rule out promiscuity .

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